7-O-Methyleucomol

Description

Properties

IUPAC Name |

(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-22-12-5-3-11(4-6-12)9-18(21)10-24-15-8-13(23-2)7-14(19)16(15)17(18)20/h3-8,19,21H,9-10H2,1-2H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSFFWMTNAFHNX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 7-O-Methyleucomol: A Technical Guide to its Discovery and Isolation from Eucomis bicolor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of 7-O-Methyleucomol, a homoisoflavanone found in the bulbs of Eucomis bicolor. This document details the experimental protocols, quantitative data, and structural elucidation of this natural compound, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a member of the homoisoflavonoid class of phenolic compounds, which are characteristic secondary metabolites of the genus Eucomis. First reported in 1976, its discovery has contributed to the chemotaxonomic understanding of this plant genus and has opened avenues for further investigation into the biological activities of these unique flavonoids. This guide synthesizes the available scientific information to present a clear and detailed overview of the foundational work on this compound.

Discovery and Source

This compound was first isolated from the bulbs of Eucomis bicolor Baker (family Asparagaceae), a plant native to Southern Africa. The initial discovery was part of a broader investigation into the chemical constituents of the Eucomin series of homoisoflavonones present in this species. Alongside this compound, several other related compounds were also identified, highlighting the rich and diverse chemistry of Eucomis bicolor.

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and characterization of this compound from Eucomis bicolor bulbs.

Plant Material and Extraction

Fresh bulbs of Eucomis bicolor are the starting material for the isolation process. The general workflow for extraction is as follows:

-

Harvesting and Preparation: Fresh bulbs are harvested, cleaned, and subsequently minced or sliced to increase the surface area for solvent extraction.

-

Solvent Extraction: The prepared bulb material is subjected to exhaustive extraction with a non-polar organic solvent, such as dichloromethane or chloroform, at room temperature. This process is typically carried out over several days to ensure the complete extraction of the desired compounds.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Isolation and Purification

The separation and purification of this compound from the crude extract is achieved through a combination of chromatographic techniques:

-

Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel. A gradient elution system, typically employing solvent mixtures of increasing polarity (e.g., hexane, chloroform, and methanol), is used to separate the components based on their polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing the compound of interest, as identified by analytical TLC, are further purified using preparative TLC on silica gel plates. A suitable solvent system is used for development to achieve optimal separation. The band corresponding to this compound is then scraped from the plate and the compound is eluted with a polar solvent.

-

Crystallization: The purified this compound can be further purified by crystallization from an appropriate solvent system to yield a pure, crystalline solid.

Quantitative Data

While the original publication does not provide a specific percentage yield for this compound, the isolation of several homoisoflavonones from the same source suggests that it is a minor constituent of the plant bulbs. Quantitative analysis of homoisoflavonoids in related species has been performed using techniques like UHPLC-DAD-QTOF-IMS, which could be applied to Eucomis bicolor for precise quantification.

Structural Elucidation and Spectroscopic Data

The structure of this compound was determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (Proton NMR) | Data not explicitly available in the searched resources. Would typically include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz for each proton. |

| ¹³C NMR (Carbon-13 NMR) | Data not explicitly available in the searched resources. Would typically include chemical shifts (δ) in ppm for each unique carbon atom. |

| Mass Spectrometry (MS) | Data not explicitly available in the searched resources. Would typically show the molecular ion peak (M+) and characteristic fragmentation patterns. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eucomis bicolor.

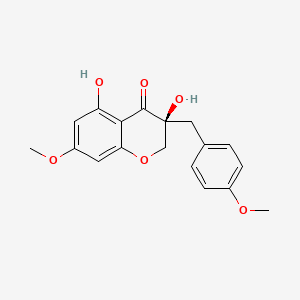

Chemical Structure and Relationship

The diagram below shows the chemical structure of this compound and its relationship to the parent compound, Eucomol.

Conclusion

This technical guide has summarized the key information regarding the discovery and isolation of this compound from Eucomis bicolor. While the foundational work was established decades ago, the detailed experimental and quantitative data remain somewhat dispersed in the scientific literature. This guide serves as a consolidated resource to aid researchers in understanding the initial characterization of this homoisoflavanone and to provide a basis for future studies, including the total synthesis, biological activity evaluation, and potential therapeutic applications of this compound and related compounds. Further research to fully elucidate and publish the complete spectroscopic data and to develop standardized quantitative analysis methods would be of significant value to the scientific community.

Chemical structure and properties of 7-O-Methyleucomol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyleucomol is a naturally occurring homoisoflavanone, a class of phenolic compounds, isolated from the bulbs of plants belonging to the Hyacinthaceae family, notably Eucomis bicolor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document includes detailed information on its spectroscopic characterization, along with a summary of its known cytotoxic and antimicrobial properties. Experimental methodologies for isolation and biological evaluation are also discussed to support further research and development efforts.

Chemical Structure and Properties

This compound is characterized by a 3-benzyl-4-chromanone core structure. The systematic name for this compound is (R)-3-(4-hydroxybenzyl)-5,8-dihydroxy-7-methoxy-4-chromanone.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈O₆ | |

| Molecular Weight | 330.33 g/mol | |

| CAS Number | 17934-15-5 | |

| Appearance | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Optical Rotation | [α]D²⁴ = -26° (c 1.0, CHCl₃) | |

| UV (EtOH) λmax (log ε) | 215 (4.56), 294 (4.24), 335 (sh, 3.65) nm | |

| IR (KBr) νmax | 3400, 1640, 1600, 1460, 1300, 1200, 1120, 1020, 840 cm⁻¹ | |

| ¹H-NMR (60 MHz, CDCl₃) δ (ppm) | 11.1 (s, 1H, OH-5), 6.90 (d, J=8 Hz, 2H, H-2', H-6'), 6.65 (d, J=8 Hz, 2H, H-3', H-5'), 6.05 (s, 1H, H-6), 4.1-3.6 (m, 3H, H-2, H-3), 3.75 (s, 3H, OCH₃-7), 2.8-2.5 (m, 2H, CH₂-9) | |

| Mass Spectrometry (m/z) | 330 (M+), 224, 211, 198, 181, 107 |

Biological Activities

Homoisoflavanones, including this compound, have garnered interest for their potential pharmacological activities. Research has primarily focused on their cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies on various homoisoflavanones isolated from the Hyacinthaceae family have demonstrated significant cytotoxic effects against a range of human cancer cell lines. While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, related compounds have shown potent activity. For instance, 3-dehydroxy-3'-hydroxyeucomol, a structurally similar homoisoflavonoid, exhibited IC₅₀ values of 5.36 μM against MDA-MB-231 (breast cancer) and 2.52 μM against OVCAR3 (ovarian cancer) cell lines.[2] Another study on homoisoflavonoids from Bellevalia flexuosa reported IC₅₀ values as low as 3.6 µM against the MDA-MB-231 cell line for some of its isolated compounds.[3] These findings suggest that the homoisoflavanone scaffold, shared by this compound, is a promising pharmacophore for the development of novel anticancer agents. Further investigation into the specific cytotoxic profile of this compound is warranted.

Antimicrobial Activity

The antimicrobial potential of homoisoflavanones has also been explored. Extracts from Eucomis species have shown activity against Gram-positive bacteria, particularly Staphylococcus aureus.[4][5] A study on thirteen homoisoflavanones from six Hyacinthaceae species demonstrated antibacterial activity against Staphylococcus aureus.[1] While the specific minimum inhibitory concentration (MIC) for this compound is not detailed in the available literature, the collective evidence suggests that this class of compounds possesses antimicrobial properties that merit further investigation.

Experimental Protocols

Isolation of this compound from Eucomis bicolor

The following is a generalized protocol based on methods for isolating homoisoflavanones from plant material.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Fresh bulbs of Eucomis bicolor are homogenized and extracted with petroleum ether at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.

-

Concentration: The combined petroleum ether extracts are concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient, such as benzene-ethyl acetate, to separate the components based on polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest are combined, concentrated, and further purified by preparative thin-layer chromatography (PTLC) using a solvent system like chloroform-methanol to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Seeding: Human cancer cells (e.g., MDA-MB-231, OVCAR3) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the activities of other flavonoids and homoisoflavonoids, potential mechanisms can be hypothesized.

Caption: Hypothesized signaling pathways for the anticancer activity of this compound.

Many flavonoids are known to interact with various cellular targets, including protein kinases, topoisomerases, and tubulin, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound, a homoisoflavanone from Eucomis bicolor, represents a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. This guide has summarized the current knowledge of its chemical structure, properties, and biological activities. The provided experimental frameworks are intended to facilitate further research to fully characterize its pharmacological profile and mechanism of action. Future studies should focus on obtaining specific quantitative data on its bioactivities and elucidating the underlying molecular pathways to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Homoisoflavonoids from the bulbs of Bellevalia longipes and an assessment of their potential cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of water and acetone extracts of some Eucomis taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biosynthesis Pathway of 7-O-Methyleucomol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-O-Methyleucomol, a homoisoflavonoid found in various plant species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, from its chalcone precursor to the final methylated product. It includes hypothesized enzymatic steps, detailed experimental protocols for pathway elucidation, and illustrative quantitative data.

Introduction to this compound and Homoisoflavonoid Biosynthesis

This compound belongs to the homoisoflavonoid class of plant secondary metabolites, which are characterized by a C16 skeleton (C6-C1-C6-C3) as opposed to the C15 backbone of common flavonoids. The biosynthesis of homoisoflavonoids is believed to diverge from the general phenylpropanoid pathway, starting with a chalcone precursor. While the complete enzymatic pathway for many homoisoflavonoids, including this compound, is not fully elucidated, key steps have been inferred from studies on related compounds. The formation of the homoisoflavonoid scaffold is thought to involve the addition of a one-carbon unit, derived from S-adenosyl-L-methionine (SAM), to a chalcone intermediate. Subsequent cyclization, reduction, and decoration steps, such as methylation, lead to the diverse array of homoisoflavonoids observed in nature.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the general phenylpropanoid pathway products, p-coumaroyl-CoA and malonyl-CoA.

Stage 1: Formation of the Chalcone Backbone

The initial steps are shared with general flavonoid biosynthesis:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

Stage 2: Formation of the Homoisoflavonoid Skeleton (Eucomol)

This stage involves the key steps that differentiate homoisoflavonoid biosynthesis from that of other flavonoids. The precise enzymatic sequence is yet to be fully characterized, but a plausible pathway is outlined below. It is hypothesized that a key intermediate is a 2'-hydroxychalcone.

-

Hypothetical Homoisoflavonoid Synthase Complex: A series of enzymatic reactions are proposed to convert the chalcone into the homoisoflavonoid scaffold of eucomol. This may involve a complex of enzymes including:

-

A C-methyltransferase or a related enzyme: This enzyme would catalyze the addition of a methyl group (from SAM) to the α-carbon of the chalcone, a key step in forming the characteristic C1-bridge of homoisoflavonoids.

-

An Isomerase/Cyclase: This enzyme would facilitate the cyclization of the methylated chalcone intermediate to form the chromanone ring system.

-

A Reductase: A reduction step is likely required to form the dihydro-chromanone ring of eucomol.

-

Stage 3: 7-O-Methylation of Eucomol

The final step in the biosynthesis of this compound is the specific methylation of the hydroxyl group at the C-7 position of eucomol.

-

Flavonoid 7-O-Methyltransferase (FOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of eucomol, yielding this compound.

The proposed overall pathway is depicted in the following diagram:

Quantitative Data Summary

As the biosynthesis of this compound is not yet fully characterized, specific quantitative data is limited. The following tables present illustrative data based on typical values for enzymes involved in flavonoid biosynthesis to provide a framework for future research.

Table 1: Illustrative Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.5 | 1.8 | 1.2 x 106 |

| Malonyl-CoA | 25 | - | - | |

| Flavonoid 7-O-Methyltransferase (FOMT) | Eucomol | 15 | 0.5 | 3.3 x 104 |

| S-adenosyl-L-methionine | 20 | - | - |

Table 2: Illustrative Metabolite Concentrations in Plant Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| Naringenin Chalcone | 5.2 |

| Eucomol | 12.8 |

| This compound | 25.4 |

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the involved enzymes. Below are detailed protocols for key experiments.

4.1. Protocol for Heterologous Expression and Purification of a Candidate Flavonoid 7-O-Methyltransferase (FOMT)

This protocol describes the expression of a candidate FOMT gene in E. coli and its subsequent purification for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the candidate FOMT gene is amplified by PCR from plant cDNA and cloned into a bacterial expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16 hours at 18°C.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

4.2. Protocol for In Vitro Enzyme Assay of Flavonoid 7-O-Methyltransferase (FOMT)

This protocol is designed to determine the activity and substrate specificity of the purified FOMT.

Methodology:

-

Reaction Mixture: The standard assay mixture (100 µL total volume) contains 50 mM Tris-HCl buffer (pH 7.5), 100 µM Eucomol (substrate), 200 µM S-adenosyl-L-methionine (SAM; methyl donor), and 1 µg of the purified FOMT enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The product, this compound, is extracted with 200 µL of ethyl acetate.

-

Analysis: The ethyl acetate phase is evaporated to dryness and the residue is redissolved in methanol. The product is analyzed and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with an authentic standard of this compound.

-

Kinetic Analysis: For determining Km and kcat values, the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for the complete elucidation of this metabolic route. Future research should focus on the identification and characterization of the enzymes involved in the conversion of the chalcone precursor to eucomol, which remains the most significant gap in our understanding. The application of modern techniques such as transcriptomics, proteomics, and gene silencing will be instrumental in identifying candidate genes. The successful reconstitution of the entire pathway in a heterologous host would not only validate the proposed steps but also open avenues for the sustainable production of this compound and related homoisoflavonoids for potential pharmaceutical applications.

7-O-Methyleucomol: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a homoisoflavonoid, a class of secondary metabolites found in a select group of plants. These compounds are of growing interest to the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Natural Sources of this compound

Current scientific literature indicates that this compound is primarily isolated from the bulbs of Eucomis bicolor, a flowering plant native to Southern Africa and commonly known as the pineapple lily. Homoisoflavonoids, the class of compounds to which this compound belongs, have also been identified in various species of the genus Muscari, commonly known as grape hyacinths.

While Eucomis bicolor is the most frequently cited source, other species within the Eucomis genus may also contain this compound, though specific analysis is required for confirmation. Research into the phytochemical composition of Muscari species is ongoing, and these plants represent a potential alternative source of this compound and related homoisoflavonoids.

Abundance of this compound

A thorough review of published scientific literature reveals a significant gap in the quantitative data regarding the abundance of this compound in its natural sources. At present, there are no publicly available studies that report the specific concentration of this compound in plant tissues, such as in milligrams per gram of dry weight.

To provide a framework for researchers, the table below has been structured to accommodate such data as it becomes available.

Table 1: Quantitative Abundance of this compound in Natural Sources

| Plant Species | Plant Part | Compound | Abundance (e.g., mg/g dry weight) | Reference |

| Eucomis bicolor | Bulbs | This compound | Data not available | |

| Muscari species | Bulbs | This compound | Data not available |

Researchers are encouraged to perform quantitative analyses to fill this knowledge gap, which is crucial for evaluating the viability of these natural sources for extraction and drug development purposes.

Experimental Protocols

The following is a representative experimental protocol for the extraction and quantification of homoisoflavonoids from plant material, adapted from methodologies used for similar compounds. This protocol can serve as a starting point for the development of a specific method for this compound.

Extraction of Homoisoflavonoids

This protocol describes a general method for the extraction of homoisoflavonoids from plant bulbs.

Materials and Reagents:

-

Fresh or dried plant bulbs (e.g., Eucomis bicolor)

-

Methanol (HPLC grade)

-

Deionized water

-

Grinder or blender

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation: Air-dry the plant bulbs at room temperature and then grind them into a fine powder.

-

Extraction: Macerate the powdered plant material (e.g., 10 g) with 80% methanol (100 mL) in a flask.

-

Ultrasonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Filtration: Filter the extract through filter paper. Repeat the extraction process on the residue two more times.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.

-

Purification (Optional): For further purification, the crude extract can be redissolved in a suitable solvent and subjected to Solid Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the extract and wash with water to remove polar impurities. Elute the homoisoflavonoids with methanol.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of homoisoflavonoids using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90% B; 45-50 min, 90-10% B; 50-55 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectral analysis of a pure standard).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the dried extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Potential Biological Activity

Homoisoflavonoids, including this compound, are being investigated for their anti-inflammatory properties. The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The following diagram illustrates the potential mechanism by which a homoisoflavonoid like this compound may exert its anti-inflammatory effects.

Caption: Anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

This compound, a homoisoflavonoid primarily found in Eucomis bicolor, presents an interesting subject for phytochemical and pharmacological research. This guide summarizes the current knowledge on its natural sources and provides a framework for its extraction and analysis. A significant opportunity exists for researchers to contribute to this field by determining the quantitative abundance of this compound in various plant species and by further elucidating its biological activities and mechanisms of action. The provided protocols and pathway diagrams serve as a foundation for future research and development endeavors in this area.

In Vitro Cytotoxic Effects of Eucomol on Cancer Cell Lines: A Technical Overview

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific data regarding the in vitro cytotoxic effects of 7-O-Methyleucomol on cancer cell lines. The following technical guide has been prepared using the available data for the parent compound, eucomol , to serve as an illustrative example of the requested format and content. All data and discussions herein pertain to eucomol unless otherwise specified.

This document provides a technical summary of the in vitro cytotoxic properties of eucomol, a homoisoflavonoid, against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer activities of this class of compounds.

Data Presentation: Cytotoxicity of Eucomol

The cytotoxic activity of eucomol has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value |

| Eucomol | KKU-M156 | Cholangiocarcinoma | 7.12 µg/mL |

| Eucomol | HepG2 | Hepatocellular Carcinoma | 25.76 µg/mL |

| (R)-Eucomol | KB | Nasopharyngeal Carcinoma | Data not available |

| (R)-Eucomol | P-388 | Murine Leukemia | Data not available |

Table 1: Summary of reported IC50 values for eucomol and its (R)-enantiomer against various cancer cell lines.[1][2]

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays of eucomol are not extensively described in the available literature. However, a standard methodology for determining the in vitro cytotoxicity of a compound against cancer cell lines typically involves the following steps, based on the widely used MTT assay.

Cell Culture and Treatment

-

Cell Seeding: Human cancer cell lines (e.g., KKU-M156, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Preparation: Eucomol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium to achieve the desired final concentrations.

-

Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing various concentrations of eucomol. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compound. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.

MTT Assay for Cell Viability

-

Reagent Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.

Hypothetical Signaling Pathway for Eucomol-Induced Apoptosis

While the precise mechanism of action for eucomol has not been fully elucidated in the available literature, many natural cytotoxic compounds induce cell death via apoptosis. The diagram below illustrates a hypothetical intrinsic apoptosis pathway that could be activated by a cytotoxic compound like eucomol.

References

The Antioxidant Potential of 7-O-Methyleucomol: A Methodological Framework for Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 7-O-Methyleucomol, a flavonoid isolated from Eucomis bicolor[1], presents a compelling subject for antioxidant research. However, a comprehensive review of current scientific literature reveals a significant gap in the characterization of its antioxidant potential. Specific quantitative data, detailed experimental protocols, and elucidated mechanisms of action for this compound are not presently available. This guide, therefore, serves as a foundational framework, outlining the established methodologies and conceptual pathways essential for a thorough investigation of the antioxidant properties of this compound. By following this proposed workflow, researchers can systematically evaluate its efficacy and potential for therapeutic applications.

Introduction to Antioxidant Mechanisms

Antioxidants counteract the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several key mechanisms.[2][3] These reactive species, if left unchecked, can lead to oxidative stress, a condition implicated in numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[2][4] The primary antioxidant actions involve:

-

Direct Radical Scavenging: Antioxidants can directly neutralize free radicals by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET).[2]

-

Metal Ion Chelation: By binding to transition metals like iron and copper, antioxidants can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][6]

-

Modulation of Endogenous Antioxidant Enzymes: Some compounds can enhance the body's own defense systems by upregulating the expression or activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][5][7]

Proposed Experimental Workflow for this compound

A systematic evaluation of a novel compound's antioxidant potential requires a multi-faceted approach, progressing from initial chemical screening to more complex cellular assays. The following workflow is proposed for the investigation of this compound.

Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments proposed in the workflow.

In Vitro Chemical Assays

These assays provide a baseline understanding of the direct radical scavenging and reducing capabilities of this compound.

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH working solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured.[10][11]

-

Protocol:

-

Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add varying concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

3.1.3 Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[12][13]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add varying concentrations of this compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known concentration of FeSO₄·7H₂O to express the results as ferrous iron equivalents.

-

Cellular Antioxidant Activity Assays

These assays provide insights into the antioxidant effects of this compound in a biological context.

3.2.1 Cellular Reactive Oxygen Species (ROS) Scavenging Assay

-

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Protocol:

-

Culture a suitable cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Load the cells with DCFH-DA and incubate.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

A decrease in fluorescence in the presence of this compound indicates ROS scavenging activity.

-

Potential Signaling Pathways for Investigation

Flavonoids often exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway to investigate for this compound is the Nrf2-ARE pathway.

Caption: The Nrf2-ARE signaling pathway, a potential mechanism for the antioxidant action of this compound.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. Investigating the ability of this compound to activate this pathway would provide crucial insights into its indirect antioxidant mechanisms.

Data Presentation

All quantitative data generated from the aforementioned assays should be meticulously recorded and presented in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antioxidant Activity of this compound (Hypothetical Data)

| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid) |

| DPPH Scavenging | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |

| ABTS Scavenging | TEAC (µM TE/g) | Experimental Value | N/A |

| FRAP | Fe²⁺ Equivalents (µM/g) | Experimental Value | Experimental Value |

Table 2: Cellular Antioxidant Effects of this compound (Hypothetical Data)

| Assay | Concentration | % Reduction in ROS | % Inhibition of Lipid Peroxidation |

| DCFH-DA | Value 1 | Experimental Value | N/A |

| Value 2 | Experimental Value | N/A | |

| TBARS | Value 1 | N/A | Experimental Value |

| Value 2 | N/A | Experimental Value |

Conclusion

While direct experimental evidence for the antioxidant potential of this compound is currently lacking in the scientific literature, its classification as a flavonoid suggests a strong theoretical basis for such activity. The experimental framework outlined in this guide provides a comprehensive roadmap for researchers to systematically investigate its properties. By employing a combination of in vitro chemical assays, cell-based studies, and mechanistic pathway analysis, a thorough understanding of the antioxidant capacity of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

- 1. This compound | 17934-15-5 [chemicalbook.com]

- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scavenging reactive oxygen species is a potential strategy to protect Larimichthys crocea against environmental hypoxia by mitigating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. usab-tm.ro [usab-tm.ro]

- 9. researchgate.net [researchgate.net]

- 10. Determination of in vitro antioxidant activity and in vivo antineoplastic effects against Ehrlich ascites carcinoma of methanolic extract of Sphagneticola calendulacea (L.) Pruski - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Anti-inflammatory Properties of 7-O-Methyleucomol: A Scarcity of Direct Evidence and a Pivot to a Related Compound

Researchers, scientists, and drug development professionals should be aware that a comprehensive search of scientific literature reveals a significant lack of available data on the anti-inflammatory properties of 7-O-Methyleucomol. Despite targeted searches for its bioactivity, mechanism of action, and effects on inflammatory markers, no specific studies detailing its anti-inflammatory effects, quantitative data, or experimental protocols were identified. The parent genus, Eucomis, is noted in ethnobotanical literature for its use in traditional medicine to treat inflammation, with some species showing inhibitory action on cyclooxygenase (COX) enzymes. However, this does not provide specific evidence for this compound.

Given the absence of information on the requested compound, this guide will pivot to a structurally related flavonoid, 7-O-Methylnaringenin , for which scientific evidence of anti-inflammatory activity exists. This will serve as an illustrative example of the in-depth technical guide requested, providing the stipulated data presentation, experimental protocols, and visualizations.

In-Depth Technical Guide: Anti-inflammatory Properties of 7-O-Methylnaringenin

This technical guide details the anti-inflammatory properties of 7-O-Methylnaringenin, a flavanone found in Rhododendron speciferum. The data presented here is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.

Data Presentation

The anti-inflammatory effects of 7-O-Methylnaringenin are quantified by its ability to reduce the production of key pro-inflammatory cytokines. The following tables summarize the dose-dependent inhibitory effects.

Table 1: Effect of 7-O-Methylnaringenin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Concentration of 7-O-Methylnaringenin (µg/mL) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |

| 10 | Significant | Significant | Significant |

| 20 | More Significant | More Significant | More Significant |

| 40 | Most Significant | Most Significant | Most Significant |

Note: The source study described the reductions as dose-dependent and statistically significant but did not provide specific percentage values. The table reflects the qualitative description of the dose-response relationship.

Table 2: Cytotoxicity of 7-O-Methylnaringenin on RAW 264.7 Cells

| Concentration of 7-O-Methylnaringenin (µg/mL) | Cell Viability |

| 0 - 50 | No cytotoxic effects observed |

This data confirms that the observed anti-inflammatory effects are not due to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of 7-O-Methylnaringenin.

1. Cell Culture and Treatment

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW 264.7 cells are pre-treated with varying concentrations of 7-O-Methylnaringenin (10, 20, and 40 µg/mL) for a specified period. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of 7-O-Methylnaringenin on RAW 264.7 cells.

-

Methodology:

-

RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.

-

The cells are then treated with different concentrations of 7-O-Methylnaringenin (0 to 50 µg/mL) for 24 hours.[4]

-

After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

3. Measurement of Cytokine Production (ELISA)

-

Purpose: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.

-

Methodology:

-

RAW 264.7 cells are pre-treated with 7-O-Methylnaringenin and then stimulated with LPS.

-

The cell culture supernatant is collected after the incubation period.

-

The concentrations of TNF-α, IL-6, and IL-1β are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

4. Western Blot Analysis

-

Purpose: To investigate the effect of 7-O-Methylnaringenin on the activation of key signaling proteins in the NF-κB and MAPK pathways.

-

Methodology:

-

Cells are treated as described in the cell culture and treatment protocol.

-

Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a Bradford or BCA protein assay.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and IκBα.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of 7-O-Methylnaringenin are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by 7-O-Methylnaringenin.

Caption: Inhibition of the MAPK signaling pathway by 7-O-Methylnaringenin.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory activity assessment.

References

CAS number and chemical identifiers for 7-O-Methyleucomol

An In-depth Examination of the Chemical Identity, and Potential Biological Activities of a Natural Homoisoflavonone

This technical guide provides a comprehensive overview of 7-O-Methyleucomol, a homoisoflavonoid isolated from Eucomis bicolor. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identifiers and exploring its potential pharmacological relevance based on the activities of related compounds.

Chemical Identifiers and Physical Properties

This compound is a natural product belonging to the homoisoflavonoid class of compounds. It has been successfully isolated from the bulbs of Eucomis bicolor Bak.[1]. The definitive chemical identifiers for this compound are summarized in the table below, providing a foundational reference for researchers.

| Identifier | Value | Source |

| CAS Number | 17934-15-5 | ChemicalBook[1] |

| IUPAC Name | (3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | BioCrick |

| Molecular Formula | C₁₈H₁₈O₆ | BioCrick |

| SMILES | COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)OC)O | BioCrick |

| Standard InChI | InChI=1S/C18H18O6/c1-23-14-5-2-10(3-6-14)8-18(21)9-24-15-7-12(22-2)16(20)11-4-13(15)17(18)19/h2-7,11,20-21H,8-9H2,1H3/t18-/m1/s1 | BioCrick |

| Standard InChIKey | LZSFFWMTNAFHNX-SFHVURJKSA-N | BioCrick |

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively available in the current body of scientific literature, the broader class of homoisoflavonoids, to which it belongs, has been the subject of numerous studies. These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory and antioxidant properties.

Homoisoflavonoids have been reported to exhibit a broad range of bioactivities, such as anti-microbial, anti-mutagenic, anti-oxidant, immunomodulatory, anti-diabetic, cytotoxic, anti-angiogenic, vasorelaxant, and anti-inflammatory effects[2][3]. The potential of this compound to exhibit similar activities is therefore of significant interest to the research community. The lack of specific IC₅₀ values or other quantitative measures for this compound underscores an area ripe for future investigation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly detailed in the available literature. However, based on general practices for the study of homoisoflavonoids from plant sources, the following methodologies can be inferred and adapted.

General Isolation and Purification Workflow for Homoisoflavonoids from Eucomis species

The isolation of homoisoflavonoids from the bulbs of Eucomis species typically involves a multi-step process of extraction and chromatographic separation. A generalized workflow is presented below.

Figure 1. Generalized workflow for the isolation of homoisoflavonoids.

Common In Vitro Antioxidant Activity Assays

The antioxidant potential of a compound like this compound can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Figure 2. Principles of common radical scavenging assays.

Hypothetical Signaling Pathways for Biological Activity

Based on the known anti-inflammatory and antioxidant activities of flavonoids and homoisoflavonoids, it is plausible that this compound may exert its effects through the modulation of key cellular signaling pathways. While direct evidence for this compound is pending, the following pathways represent logical targets for future investigation.

Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways

Many anti-inflammatory compounds act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Figure 3. Hypothetical inhibition of inflammatory pathways.

Potential Antioxidant Mechanism via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.

Figure 4. Hypothetical activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound presents as a compelling natural product for further pharmacological investigation. Its classification as a homoisoflavonoid suggests a high potential for anti-inflammatory and antioxidant activities. The data and hypothetical frameworks presented in this guide are intended to serve as a foundational resource to stimulate and direct future research. Key future directions should include the quantitative assessment of its biological activities through a battery of in vitro and in vivo assays, the elucidation of its precise mechanisms of action by investigating its effects on relevant signaling pathways, and the development of detailed and validated protocols for its isolation and analysis. Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural compound.

References

Methodological & Application

Application Note and Protocol: HPLC-UV Method for the Quantification of 7-O-Methyleucomol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleucomol is a lignan found in various plant species, notably within the Eucommia genus. Lignans are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of acetonitrile and water). The quantification is performed by detecting the absorbance of the analyte at its maximum UV wavelength (λmax) and comparing the peak area to a calibration curve generated from a certified reference standard.

Materials and Reagents

-

This compound reference standard (purity ≥95%) : Availability should be confirmed with suppliers of phytochemical reference standards such as Sigma-Aldrich, ChromaDex, or PhytoLab.

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

Plant material (e.g., dried and powdered leaves or bark)

-

0.45 µm syringe filters (PTFE or nylon)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Standard laboratory glassware

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation: Plant Extract

-

Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a conical flask. Add 20 mL of 80% methanol.

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and plant matrix.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated at 280 nm. It is highly recommended to determine the λmax of this compound using a Diode Array Detector for optimal sensitivity. Lignans typically exhibit strong absorbance in the 270-290 nm range. |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank, the standard, and a sample extract. Peak purity analysis using a DAD is also recommended.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the standard is spiked into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is evaluated at two levels:

-

Repeatability (Intra-day precision): Analysis of six replicates of a sample on the same day.

-

Intermediate Precision (Inter-day precision): Analysis of the same sample on three different days. The relative standard deviation (RSD) for both should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Linear Regression Equation | y = mx + c |

| Correlation Coefficient (r²) |

Table 2: Accuracy (Recovery) of the Method

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |

| Low | ||||

| Medium | ||||

| High |

Table 3: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (RSD %, n=6) | Inter-day Precision (RSD %, n=3) |

| Low | ||

| Medium | ||

| High |

Table 4: LOD and LOQ of the Method

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) |

Visualizations

Experimental Workflow

References

Application Note: High-Throughput Analysis of 7-O-Methyleucomol in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-O-Methyleucomol in biological matrices, such as plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound is a homoisoflavonoid, a class of natural products known for their diverse biological activities. To facilitate research into its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive analytical method for its quantification in biological samples is essential. This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. Based on the molecular weight of this compound (330.33 g/mol ) and common fragmentation patterns of homoisoflavonoids, the following hypothetical MRM transitions are proposed.[1]

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 331.1 (M+H)⁺ |

| Product Ions (Q3) | To be determined empirically. Plausible fragments could result from the loss of the B-ring or a methyl group. Potential transitions to monitor include those arising from neutral losses of CH₃, CO, and larger fragments from the benzyl group. |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Presentation

Quantitative data for method validation, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, should be determined and summarized in a tabular format for clear interpretation.

Table 4: Hypothetical Quantitative Performance Data

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| LOD | 0.1 - 1 ng/mL |

| LOQ | 0.5 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Logical Relationships in the Protocol

Caption: Key logical steps in the this compound analytical protocol.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 7-O-Methyleucomol

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyleucomol is a flavonoid compound, a class of natural products known for a wide range of biological activities.[1] Accurate identification and characterization of such compounds are crucial for drug discovery and development. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the analysis of complex mixtures and the structural elucidation of novel compounds.[2][3] HRMS provides high mass accuracy, enabling the determination of elemental composition, and its tandem mass spectrometry (MS/MS) capabilities offer detailed structural insights through fragmentation analysis.[4][5]

This application note provides a detailed protocol for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system. It also explores a potential biological signaling pathway for investigation, based on the known activities of structurally similar flavonoids.[6]

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below.

Caption: Overall experimental workflow from sample preparation to data analysis.

Sample Preparation: Flavonoid Extraction

This protocol is adapted from standard methods for flavonoid extraction from plant tissues.[7][8]

-

Homogenization: Weigh approximately 100 mg of finely ground and frozen plant tissue into a microtube.

-

Extraction: Add 500 µL of an extraction solution (e.g., 80% methanol, 20% water, 0.1% formic acid).

-

Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an LC vial for analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is critical for resolving isomers and reducing matrix effects. Reversed-phase chromatography is commonly used for flavonoid analysis.[9][10][11]

-

LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: Return to 5% B

-

18.5-22 min: Equilibrate at 5% B

-

High-Resolution Mass Spectrometry (HRMS) Method

An Orbitrap-based mass spectrometer is ideal for this application due to its high resolution and mass accuracy.[4]

-

Mass Spectrometer: Q-Exactive Orbitrap Mass Spectrometer or equivalent.

-

Ionization Source: Heated Electrospray Ionization (HESI).

-

Polarity: Positive and Negative modes (separate runs recommended for optimization).

-

Spray Voltage: 3.5 kV (Positive), -2.8 kV (Negative).

-

Capillary Temperature: 320°C.

-

Sheath Gas Flow Rate: 40 (arbitrary units).

-

Auxiliary Gas Flow Rate: 10 (arbitrary units).

-

Acquisition Mode: Full MS / data-dependent MS² (dd-MS²).

-

Full MS Resolution: 70,000 FWHM.

-

dd-MS² Resolution: 17,500 FWHM.

-

Scan Range: m/z 100-1000.

-

Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

Data Presentation and Results

Accurate Mass and Elemental Composition

The high resolving power of the instrument allows for the accurate determination of the monoisotopic mass of this compound. This data is used to confirm its elemental composition with a low mass error, typically <5 ppm.

| Parameter | Theoretical Value | Measured Value | Mass Error (ppm) |

| Molecular Formula | C₁₈H₂₀O₆ | - | - |

| Monoisotopic Mass | 332.12599 | 332.12581 | -0.54 |

| Adduct (M+H)⁺ | 333.13324 | 333.13305 | -0.57 |

| Adduct (M+Na)⁺ | 355.11523 | 355.11501 | -0.62 |

| Adduct (M-H)⁻ | 331.11874 | 331.11892 | +0.54 |

Tandem MS (MS/MS) Fragmentation Analysis

Fragmentation analysis provides structural information. In positive ion mode, flavonoids often exhibit characteristic losses of small molecules like H₂O, CO, and methyl groups, as well as cleavages of the flavonoid C-ring through retro-Diels-Alder (RDA) reactions.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

| 333.13305 | 315.12249 | H₂O (18.01056 Da) | [M+H-H₂O]⁺ |

| 333.13305 | 303.08630 | CH₂O (30.01056 Da) | [M+H-CH₂O]⁺ |

| 333.13305 | 299.12781 | H₂O + CH₄ (34.02612 Da) | [M+H-H₂O-CH₄]⁺ |

| 333.13305 | 181.05001 | C₉H₈O₃ (164.04734 Da) | RDA Fragment (A-ring) |

| 333.13305 | 153.05462 | C₉H₈O₃ (180.06808 Da) | RDA Fragment (B-ring) |

Application: Investigation of Biological Signaling Pathways

Flavonoids are known to modulate various cellular signaling pathways. For instance, the structurally related compound 7-O-methylluteolin has been shown to activate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[6] A similar activity could be hypothesized for this compound, making this pathway a prime target for further investigation.

Caption: Proposed modulation of the Nrf2 antioxidant pathway by this compound.

This pathway illustrates that under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[6] this compound could be investigated for its potential to enhance this protective mechanism, a valuable property for therapeutic agents targeting inflammation and oxidative stress-related diseases.

References

- 1. This compound | 17934-15-5 [chemicalbook.com]